N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition for Cancer Therapy
A novel class of glycoconjugate benzene sulfonamides, which share structural similarities with the compound , has been synthesized and evaluated for inhibiting the catalytic activity of carbonic anhydrases (CAs). These inhibitors target CA IX, a transmembrane enzyme overexpressed in hypoxic tumors, making them potential candidates for cancer therapy (Wilkinson et al., 2006).
CC-Chemokine Receptor 4 Antagonism
Indazole arylsulfonamides have been synthesized as antagonists for the human CC-chemokine receptor 4 (CCR4), indicating potential utility in treating diseases where CCR4 is implicated, such as cancer and inflammatory conditions (Procopiou et al., 2013).
Anti-Tubercular Activity
Research on N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds has shown promising anti-tubercular activity, demonstrating the therapeutic potential of sulfonamides in treating tuberculosis (Dighe et al., 2012).
Hybrid Sulfonamide Compounds
Sulfonamides have been hybridized with various heterocyclic moieties, resulting in compounds with a broad spectrum of biological activities. This indicates the versatility of sulfonamide-based compounds in developing new therapeutics (Ghomashi et al., 2022).
Catalytic Asymmetric Synthesis
Compounds such as N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide have been utilized in catalytic asymmetric synthesis, demonstrating the application of sulfonamide derivatives in advanced synthetic chemistry (Wipf & Wang, 2002).
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-17-12-9-11(5-6-13(12)22-14(17)18)23(20,21)16-10-15(19)7-3-2-4-8-15/h3,5-7,9,16,19H,2,4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSARLPSFKBQPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC=C3)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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